3-Methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile
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Overview
Description
EINECS 281-130-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily used to make polyvinyl chloride (PVC) flexible and soft. This compound is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It is one of the most commonly used phthalates in the production of flexible plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is as follows:
Phthalic anhydride+2 2-ethylhexanol→Bis(2-ethylhexyl) phthalate+Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where phthalic anhydride and 2-ethylhexanol are continuously fed. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is removed by distillation. The crude product is then purified by vacuum distillation to obtain high-purity bis(2-ethylhexyl) phthalate.
Types of Reactions:
Hydrolysis: Bis(2-ethylhexyl) phthalate can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of phthalic acid and 2-ethylhexanol.
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester groups can be substituted by other alcohols or amines under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Various esters or amides depending on the substituting reagent.
Scientific Research Applications
Bis(2-ethylhexyl) phthalate is extensively studied for its applications in various fields:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in a wide range of products including cables, flooring, and medical devices.
Biology: Studied for its effects on human health and the environment due to its widespread use and potential as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its role in the development of certain medical conditions.
Industry: Used in the manufacture of flexible plastics, adhesives, and coatings.
Mechanism of Action
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility and reducing their brittleness. On a molecular level, it can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis. This interaction can lead to various biological effects, including endocrine disruption.
Comparison with Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar applications but different physical properties.
Diisononyl phthalate: Used as a plasticizer with lower volatility and better performance in high-temperature applications.
Diisodecyl phthalate: Similar to diisononyl phthalate but with a longer alkyl chain, providing different plasticizing properties.
Uniqueness: Bis(2-ethylhexyl) phthalate is unique due to its balance of cost, performance, and availability. It provides excellent plasticizing properties for PVC, making it one of the most widely used plasticizers in the industry. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers.
Properties
CAS No. |
83863-65-4 |
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Molecular Formula |
C20H22N2O2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C20H22N2O2S/c1-16-8-10-19(11-9-16)25(23,24)22-13-12-20(15-21,17(2)14-22)18-6-4-3-5-7-18/h3-11,17H,12-14H2,1-2H3 |
InChI Key |
XFZXKHZEHPBOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C#N)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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